
N-(1-(2,5-Dimethylthiophen-3-yl)ethyl)thietan-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(2,5-Dimethylthiophen-3-yl)ethyl)thietan-3-amine is a compound that belongs to the class of heterocyclic compounds, specifically those containing a thiophene ring. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science . This compound is of interest due to its potential therapeutic properties and its unique chemical structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2,5-Dimethylthiophen-3-yl)ethyl)thietan-3-amine typically involves the reaction of 2,5-dimethylthiophene with an appropriate ethylating agent to introduce the ethyl group at the 1-positionThe reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions would also be essential to optimize the production process .
化学反应分析
Types of Reactions
N-(1-(2,5-Dimethylthiophen-3-yl)ethyl)thietan-3-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thiophene ring or the thietan-3-amine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve the use of halogenated compounds and bases such as sodium hydride or potassium tert-butoxide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can produce dihydrothiophene or tetrahydrothiophene derivatives .
科学研究应用
N-(1-(2,5-Dimethylthiophen-3-yl)ethyl)thietan-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: This compound is being investigated for its potential therapeutic properties, including anti-inflammatory, anti-microbial, and anti-cancer activities.
Industry: It is used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-(1-(2,5-Dimethylthiophen-3-yl)ethyl)thietan-3-amine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The exact pathways involved depend on the specific application of the compound, but it is believed to exert its effects through modulation of these molecular targets .
相似化合物的比较
Similar Compounds
Similar compounds to N-(1-(2,5-Dimethylthiophen-3-yl)ethyl)thietan-3-amine include:
- N-[1-(2,5-dimethylthiophen-3-yl)ethyl]aniline
- N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide
- N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-3-ethylaniline
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the thiophene ring and the thietan-3-amine moiety. This unique structure may confer specific properties that make it particularly useful in certain applications, such as its potential therapeutic effects and its ability to undergo a variety of chemical reactions .
属性
分子式 |
C11H17NS2 |
|---|---|
分子量 |
227.4 g/mol |
IUPAC 名称 |
N-[1-(2,5-dimethylthiophen-3-yl)ethyl]thietan-3-amine |
InChI |
InChI=1S/C11H17NS2/c1-7-4-11(9(3)14-7)8(2)12-10-5-13-6-10/h4,8,10,12H,5-6H2,1-3H3 |
InChI 键 |
NVCPLOLGQRUIDL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(S1)C)C(C)NC2CSC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


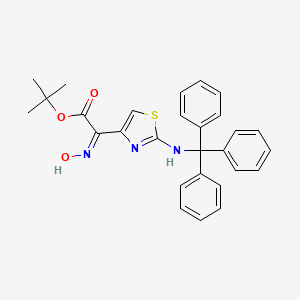
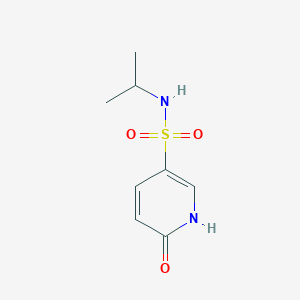
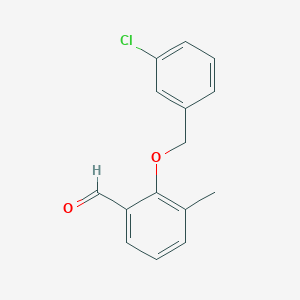
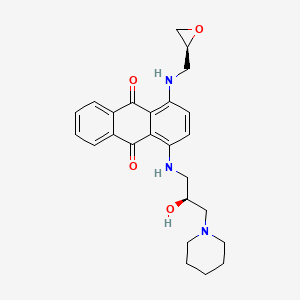
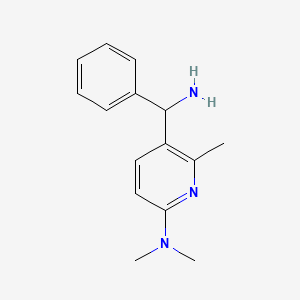
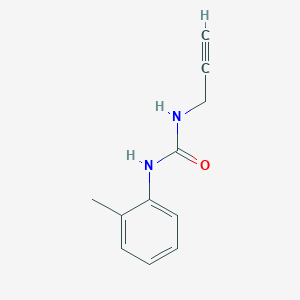
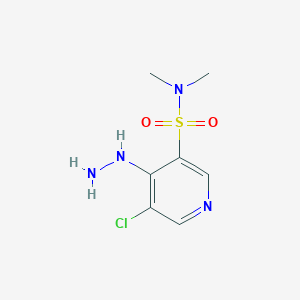
![tert-Butyl 5-fluoro-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13003010.png)
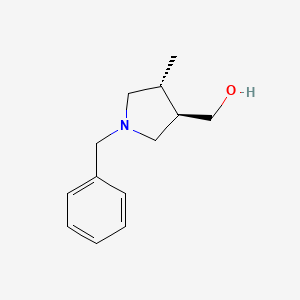
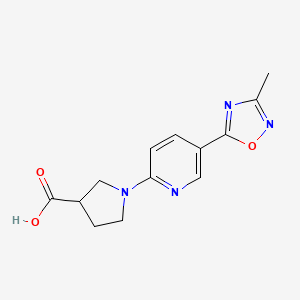
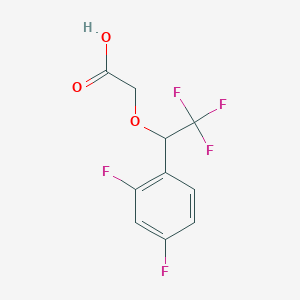
![2,3-Dihydrospiro[indene-1,4'-piperidin]-3-ol](/img/structure/B13003060.png)
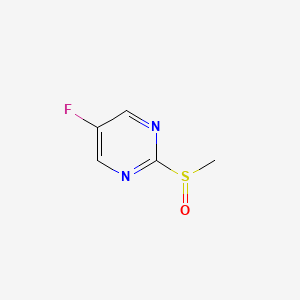
![1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-N-methylmethanamine](/img/structure/B13003064.png)
